![molecular formula C16H16N4O4 B2624768 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione CAS No. 879071-29-1](/img/structure/B2624768.png)
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
MTOX works by inhibiting the activity of the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleosides. By inhibiting this enzyme, MTOX can disrupt the synthesis of DNA and RNA, which can lead to the death of cancer cells and viral particles.
Biochemical and Physiological Effects:
MTOX has been found to have several biochemical and physiological effects. In addition to its antitumor and antiviral activity, MTOX has also been found to exhibit anti-inflammatory activity. This compound has also been found to have an inhibitory effect on the production of nitric oxide, which is involved in inflammation and immune response.
実験室実験の利点と制限
One of the advantages of using MTOX in lab experiments is its specificity for adenosine deaminase. This compound does not affect other enzymes involved in purine metabolism, which makes it a useful tool for studying the role of adenosine deaminase in various biological processes. However, one of the limitations of using MTOX is its low solubility in water, which can make it difficult to prepare solutions for experiments.
将来の方向性
There are several future directions for research involving MTOX. One area of research is the development of MTOX analogues with improved solubility and potency. Another area of research is the study of MTOX in combination with other drugs for the treatment of cancer and viral infections. Additionally, MTOX could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a chemical compound with potential applications in various fields of scientific research. Its specificity for adenosine deaminase makes it a useful tool for studying the role of this enzyme in biological processes. Further research is needed to fully understand the potential of MTOX and its analogues in the treatment of cancer, viral infections, and other diseases.
合成法
The synthesis of MTOX involves the reaction of 7-bromo-1-methyl-6-nitro-1H-purine-2,4-dione with m-tolylmethanol in the presence of potassium carbonate. This reaction results in the formation of MTOX, which can be purified by recrystallization.
科学的研究の応用
MTOX has several potential applications in scientific research. One of the most significant applications of MTOX is in the field of medicinal chemistry. MTOX has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. In addition, MTOX has also been found to exhibit antiviral activity and has been studied for its potential use in treating viral infections.
特性
IUPAC Name |
4-methyl-7-[(3-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-4-3-5-10(6-9)23-8-11-7-20-12-13(17-16(20)24-11)19(2)15(22)18-14(12)21/h3-6,11H,7-8H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHMVCXYTVFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

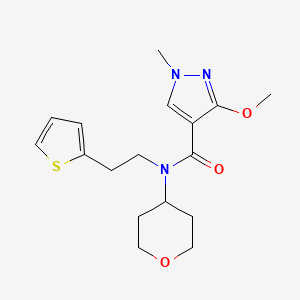
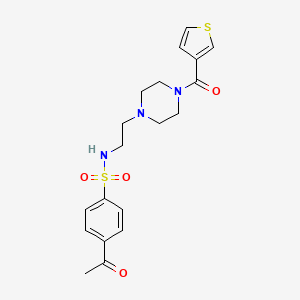
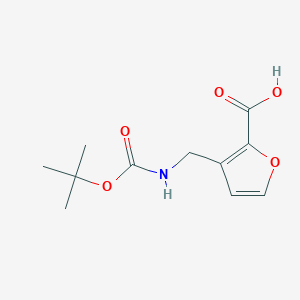
![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2624694.png)
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)

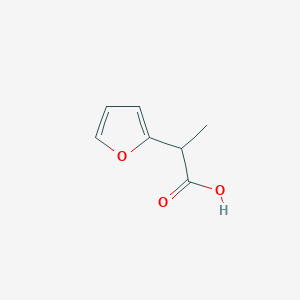
![N-(1-Methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)
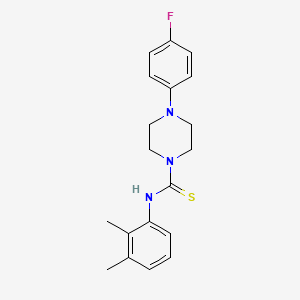
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
